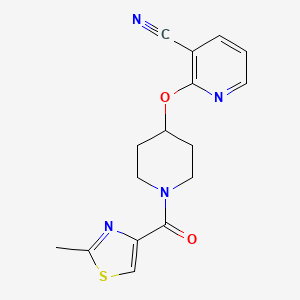

N-(tert-butyl)-7-chloro-2-methyl-5-oxo-5h-chromeno(2,3-b)pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

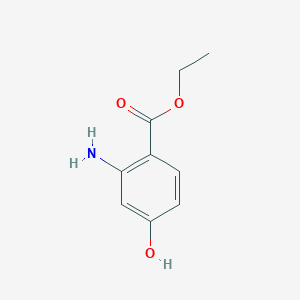

The compound “N-(tert-butyl)-7-chloro-2-methyl-5-oxo-5h-chromeno(2,3-b)pyridine-3-carboxamide” is a complex organic molecule. It contains a chromeno[2,3-b]pyridine core, which is a bicyclic system with a pyridine (a six-membered ring with one nitrogen atom) fused to a chromene (a benzene ring fused to a dihydrofuran ring). The molecule also has various substituents, including a tert-butyl group, a chlorine atom, a methyl group, and a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The chromeno[2,3-b]pyridine core likely contributes significantly to the compound’s three-dimensional shape and chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .Scientific Research Applications

Enhancing Reductive Cleavage of Aromatic Carboxamides

This study demonstrates the facilitated reduction and regiospecific cleavage of aromatic carboxamides, leading to the formation of Boc-protected amines. This process showcases the compound's utility in synthesizing and manipulating aromatic and heteroaromatic compounds, providing nearly quantitative yields under mild reductive conditions (Ragnarsson et al., 2001).

Synthesis and Properties of Ortho-Linked Polyamides

Research on the synthesis of polyamides using bis(ether-carboxylic acid) derived from 4-tert-butylcatechol illustrates the compound's significance in creating new materials. These polyamides exhibit noncrystalline structures, high solubility in polar solvents, and thermal stability, suitable for producing transparent, flexible, and tough films (Hsiao et al., 2000).

Application in Chromone Derivative Synthesis

The compound's role in the synthesis of chromone derivatives through the Baylis-Hillman methodology highlights its potential in organic synthesis. This approach offers a direct and efficient route to chromone-3-carboxylate esters, expanding the toolkit for constructing chromone derivatives (Faridoon et al., 2016).

Advanced Material Applications

Studies on aromatic polyamides based on bis(ether-carboxylic acid) demonstrate the compound's utility in developing advanced materials. These polyamides, synthesized through direct polycondensation, show excellent solubility, high thermal stability, and the ability to form transparent and tough films, indicating their potential for various applications (Yang et al., 1999).

Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors play a significant role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, they can inhibit the activity of certain enzymes or modulate the function of specific receptors, leading to changes in cellular processes .

Biochemical Pathways

For example, they can inhibit the synthesis of certain proteins or interfere with signal transduction pathways, leading to downstream effects such as the inhibition of cell growth or induction of apoptosis .

Pharmacokinetics

Similar compounds, such as indole derivatives, are known to have various pharmacokinetic properties that can impact their bioavailability .

Result of Action

Indole derivatives, which share a similar structure, are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-tert-butyl-7-chloro-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3/c1-9-11(16(23)21-18(2,3)4)8-13-15(22)12-7-10(19)5-6-14(12)24-17(13)20-9/h5-8H,1-4H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPMSBBQDANMGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=O)C3=C(C=CC(=C3)Cl)OC2=N1)C(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B2917801.png)

![Ethyl 2-[[4-(2,3-dimethylphenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2917804.png)

![2-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2917805.png)

![N-(2-fluorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2917811.png)

![2,2,2-trifluoroethyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2917813.png)

![N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2917817.png)